REACTION_CXSMILES
|
[P:1]([O-:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].O=[C:10]([CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:11].[O-:16][CH2:17]C.[Na+].[C:20](=[O:23])([O-])[O-].[NH4+:24].[NH4+:25].[C-]#N.[K+]>C(O)C.C(Cl)(Cl)Cl.O>[CH3:11][C:10]1([CH2:12][C:13]([P:1]([O:5][CH2:6][CH3:7])([O:2][CH2:3][CH3:4])=[O:8])([CH3:15])[CH3:14])[NH:25][C:20](=[O:23])[NH:24][C:17]1=[O:16] |f:2.3,4.5.6,7.8|
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Name
|
|
Quantity
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829 g
|
Type
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reactant
|
Smiles
|
P(OCC)(OCC)[O-]
|
Name
|
|
Quantity
|
589 g
|
Type
|
reactant
|
Smiles
|
O=C(C)C=C(C)C
|
Name
|
|
Quantity
|
81.6 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
400 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1730 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
469 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
contained in a 12 liter three-necked flask
|
Type
|
CUSTOM
|
Details
|
fitted with stirrer
|
Type
|
TEMPERATURE
|
Details
|
cooling, over a period of 8 minutes
|
Duration
|
8 min
|
Type
|
ADDITION
|
Details
|
The addition reaction
|
Type
|
CUSTOM
|
Details
|
a peak temperature of 130° C.
|
Type
|
ADDITION
|
Details
|
the following reagents were added
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension as heated to 56° C. over a period of 90 minutes and at 56° C. for an additional 7 hours
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
The top organic phase was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated by distillation at reduced pressure, finally at 115° C. at 30 mm Hg
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(NC(N1)=O)=O)CC(C)(C)P(=O)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1545 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 420.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |